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Compound of Interest

Compound Name: 2,4-Dichloro-5-iodoquinazoline

Cat. No.: B1387721 Get Quote

Introduction
2,4-Dichloro-5-iodoquinazoline is a halogenated heterocyclic compound with potential

applications in medicinal chemistry and materials science. As with any novel compound, a

thorough structural elucidation is paramount for its application and further development. This

technical guide provides an in-depth analysis of the expected spectroscopic data for 2,4-
dichloro-5-iodoquinazoline, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for

researchers, scientists, and drug development professionals who require a comprehensive

understanding of the spectroscopic properties of this molecule. While experimental data for this

specific molecule is not readily available in the public domain, this guide leverages established

principles of spectroscopy and data from analogous structures to provide a robust predictive

analysis.

Molecular Structure and Spectroscopic Overview
The structure of 2,4-dichloro-5-iodoquinazoline, with the chemical formula C₈H₃Cl₂IN₂,

dictates its spectroscopic features. The quinazoline core, a bicyclic aromatic system, will exhibit

characteristic signals in NMR and IR spectroscopy. The presence of three different halogen

substituents (two chlorine atoms and one iodine atom) will significantly influence the electronic

environment of the aromatic protons and carbons, leading to predictable chemical shifts in the

NMR spectra. Furthermore, the isotopic distribution of chlorine will result in a characteristic

pattern in the mass spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2,4-dichloro-5-iodoquinazoline, we will examine the predicted ¹H and ¹³C NMR

spectra.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region,

corresponding to the three protons on the benzene ring of the quinazoline core. The chemical

shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms.

Predicted ¹H NMR Data:

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-6 7.8 - 8.0
Doublet of doublets

(dd)
J₆₋₇ ≈ 7-9, J₆₋₈ ≈ 1-2

H-7 7.4 - 7.6 Triplet (t) J₇₋₆ ≈ J₇₋₈ ≈ 7-9

H-8 8.1 - 8.3
Doublet of doublets

(dd)
J₈₋₇ ≈ 7-9, J₈₋₆ ≈ 1-2

These are predicted values and may vary based on the solvent and experimental conditions.

Interpretation:

H-8: This proton is expected to be the most deshielded (highest chemical shift) due to the

anisotropic effect of the adjacent nitrogen atom (N-1) and the electron-withdrawing effect of

the chlorine at C-2.

H-6: The chemical shift of this proton will be influenced by the ortho-iodine and para-chlorine

substituents.

H-7: This proton will likely have the lowest chemical shift among the three aromatic protons.
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Coupling: The observed multiplicities arise from spin-spin coupling between adjacent

protons. The ortho coupling (J₆₋₇ and J₇₋₈) is expected to be larger than the meta coupling

(J₆₋₈).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The

presence of two chlorine atoms and one iodine atom will significantly impact the chemical shifts

of the carbon atoms.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (δ, ppm)

C-2 155 - 160

C-4 160 - 165

C-4a 120 - 125

C-5 95 - 100

C-6 130 - 135

C-7 125 - 130

C-8 135 - 140

C-8a 150 - 155

These are predicted values and may vary based on the solvent and experimental conditions.

Interpretation:

C-2 and C-4: These carbons, being directly attached to chlorine atoms and adjacent to

nitrogen atoms, are expected to have the highest chemical shifts.

C-5: The carbon atom bearing the iodine atom (C-5) will exhibit a significantly lower chemical

shift due to the "heavy atom effect" of iodine.
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Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the typical

range for aromatic compounds, with variations due to the influence of the substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,4-dichloro-5-iodoquinazoline is expected to be dominated by absorptions from

the aromatic C-H and C=C/C=N bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 Aromatic C-H stretch Weak to Medium

1620 - 1580
C=C/C=N stretching

(quinazoline ring)
Medium to Strong

1550 - 1450 Aromatic C=C stretching Medium to Strong

850 - 750 C-Cl stretching Strong

700 - 600 C-I stretching Medium

Interpretation:

The presence of sharp peaks in the 1620-1450 cm⁻¹ region is characteristic of the quinazoline

ring system. The strong absorption in the 850-750 cm⁻¹ range is indicative of the C-Cl bonds.

The C-I stretching vibration is expected at a lower frequency.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2,4-dichloro-5-iodoquinazoline, the mass spectrum will be particularly

informative due to the presence of chlorine and iodine.

Predicted Mass Spectrum Data:
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Molecular Ion (M⁺): The molecular weight of 2,4-dichloro-5-iodoquinazoline is 324.87

g/mol . The mass spectrum should show a prominent molecular ion peak cluster. Due to the

presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion peak will appear

as a characteristic cluster of peaks with a ratio of approximately 9:6:1 for [M]⁺, [M+2]⁺, and

[M+4]⁺.

Major Fragments:

[M-Cl]⁺: Loss of a chlorine atom.

[M-I]⁺: Loss of an iodine atom.

[M-Cl-Cl]⁺: Loss of both chlorine atoms.

Isotopic Pattern of the Molecular Ion:

Predicted MS Isotopic Pattern for [C₈H₃Cl₂IN₂]⁺

[M]⁺
m/z ≈ 324

[M+2]⁺
m/z ≈ 326

Relative Intensity ≈ 65% of [M]⁺ [M+4]⁺
m/z ≈ 328

Relative Intensity ≈ 10% of [M]⁺

Click to download full resolution via product page

Caption: Predicted isotopic pattern for the molecular ion of 2,4-dichloro-5-iodoquinazoline.

Experimental Protocols
While specific experimental data for the title compound is not provided, the following are

general, industry-standard protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to ¹H NMR.

IR Data Acquisition
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g.,

NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

MS Data Acquisition
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Instrumentation: Use a high-resolution mass spectrometer to obtain accurate mass

measurements.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the

molecular ion and major fragments.

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2,4-dichloro-5-iodoquinazoline. The predicted NMR, IR, and MS data, along with their

interpretations, serve as a valuable resource for the identification and characterization of this

compound. The provided protocols offer a standardized approach for obtaining experimental

data, which can then be compared to the predictions outlined in this guide. As a Senior

Application Scientist, I am confident that this guide will be a valuable tool for researchers

working with this and related quinazoline derivatives.

To cite this document: BenchChem. [Spectroscopic Characterization of 2,4-Dichloro-5-
iodoquinazoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1387721#spectroscopic-data-nmr-ir-ms-for-2-4-
dichloro-5-iodoquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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